2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
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Overview
Description
2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, a triazolopyridazine core, and a sulfonyl group. It has garnered interest in the scientific community due to its potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multiple steps One common approach is to start with the preparation of the piperazine derivative, followed by the formation of the triazolopyridazine core
Preparation of Piperazine Derivative: The piperazine ring is substituted with a methoxyphenyl group using a Mannich reaction. This involves the reaction of piperazine with formaldehyde and 4-methoxybenzaldehyde under acidic conditions.
Formation of Triazolopyridazine Core: The piperazine derivative is then reacted with a suitable triazole precursor under reflux conditions to form the triazolopyridazine core.
Introduction of Sulfonyl Group: The final step involves the sulfonylation of the triazolopyridazine core using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the binding of endogenous catecholamines such as noradrenaline and epinephrine . This leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, making it a potential therapeutic agent for conditions like hypertension and benign prostate hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its sulfonyl group, in particular, enhances its solubility and bioavailability compared to similar compounds .
Properties
IUPAC Name |
6-tert-butylsulfonyl-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O5S/c1-22(2,3)34(31,32)19-10-9-18-23-27(21(30)28(18)24-19)15-20(29)26-13-11-25(12-14-26)16-5-7-17(33-4)8-6-16/h5-10H,11-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFGQXAKYQTQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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